![molecular formula C18H17FOSi B12611976 (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 918442-22-5](/img/structure/B12611976.png)
(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone is an organic compound that features a fluorophenyl group and a trimethylsilyl-ethynyl group attached to a phenylmethanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the coupling of a fluorophenyl group with a trimethylsilyl-ethynyl group through a series of organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phenyl (trimethylsilyl)methanone: Similar in structure but lacks the fluorophenyl group.
(4-Trifluoromethyl)phenyl (trimethylsilyl)acetylene: Contains a trifluoromethyl group instead of a fluorophenyl group.
Uniqueness
(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone is unique due to the presence of both a fluorophenyl group and a trimethylsilyl-ethynyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
918442-22-5 |
|---|---|
Molecular Formula |
C18H17FOSi |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[3-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H17FOSi/c1-21(2,3)12-11-14-5-4-6-16(13-14)18(20)15-7-9-17(19)10-8-15/h4-10,13H,1-3H3 |
InChI Key |
XMHWPQKKORYJMC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



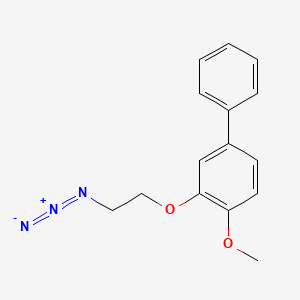
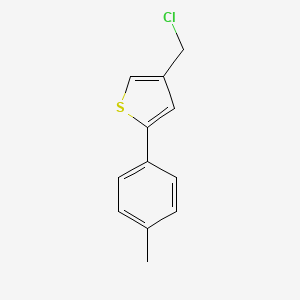
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)

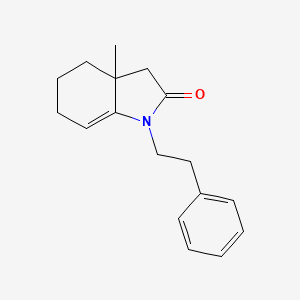
![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
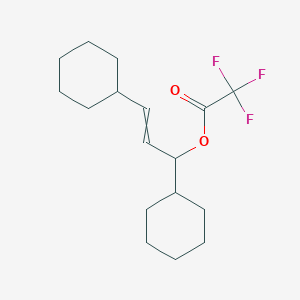
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
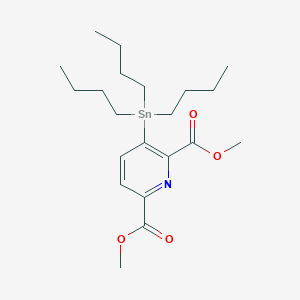
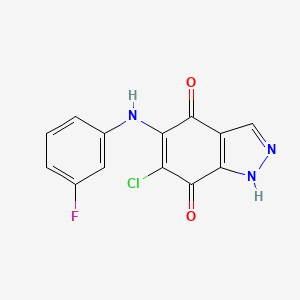
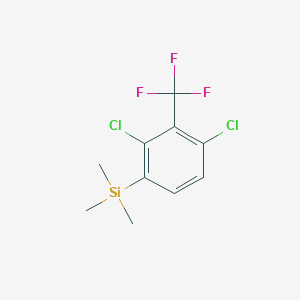
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
